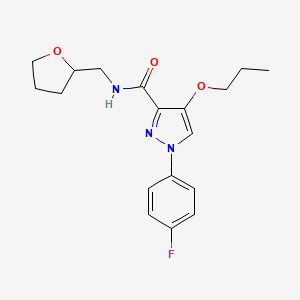

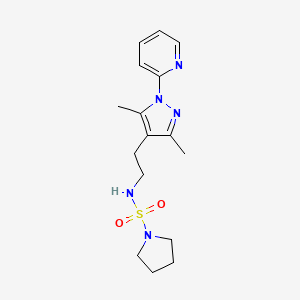

2-((7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It also contains a fluorobenzyl group and an acetamide group. These groups could potentially influence the compound’s reactivity and biological activity .

Molecular Structure Analysis

The compound contains a purine core, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. The fluorobenzyl and acetamide groups are likely attached to the purine core via a sulfur atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorobenzyl group and the electron-donating acetamide group. The sulfur atom could potentially act as a nucleophile in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications

LC-MS/MS and GC-MS/MS Measurement in Oxidative Stress Studies

A study by Trettin et al. (2014) utilized LC-MS/MS and GC-MS/MS for the measurement of plasma and urine di-paracetamol and 3-nitro-paracetamol. This proof-of-concept research demonstrates how advanced analytical techniques can assess oxidative stress in humans, providing a framework for studying the metabolism and biological effects of complex molecules (Trettin et al., 2014).

PET Imaging in Neuroblastoma

Shulkin et al. (1996) conducted a study on neuroblastoma using positron emission tomography (PET) with 2-[fluorine-18]-fluoro-2-deoxy-D-glucose (FDG), comparing it with metaiodobenzylguanidine scintigraphy. This research indicates the utility of PET in assessing tumor metabolism and could be extended to study the effects or distribution of complex molecules in similar malignancies (Shulkin et al., 1996).

In Vivo PET Assay of Tumor Glutamine Flux

Dunphy et al. (2018) explored the clinical safety, pharmacokinetics, and tumor imaging characteristics of fluorine 18-(2S,4R)-4-fluoroglutamine (FGln), a glutamine analog radiologic imaging agent. This study provides insights into the potential for using complex molecules as imaging agents to assess tumor metabolism and proliferation in various cancer types (Dunphy et al., 2018).

Hepatotoxicity Studies

Research by Brahm et al. (2011) on flutamide-induced hepatotoxicity presents a case series report that underscores the importance of understanding the liver toxicity potential of complex molecules. This research could serve as a cautionary framework for evaluating the safety profile of new compounds (Brahm et al., 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O3S/c1-20-13-12(14(24)21(2)16(20)25)22(15(19-13)26-8-11(18)23)7-9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3,(H2,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGSPLYFIAESRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)N)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(6-Bromo-3-fluoropyridine-2-carbonyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2744665.png)

![1-(4-{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2744670.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2744672.png)

![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenoxypropanamide](/img/structure/B2744673.png)

![(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-5-nitrobenzo[b]thiophene-2-carbohydrazide](/img/structure/B2744674.png)

![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2744679.png)

![1-[({2-[(2-{[(2-Hydroxynaphthalen-1-yl)methylidene]amino}ethyl)disulfanyl]ethyl}imino)methyl]naphthalen-2-ol](/img/structure/B2744682.png)